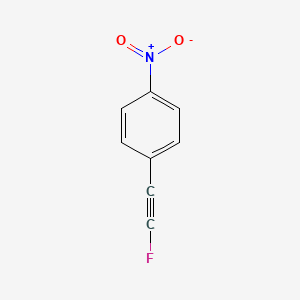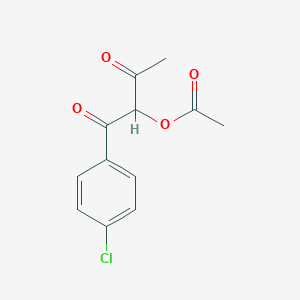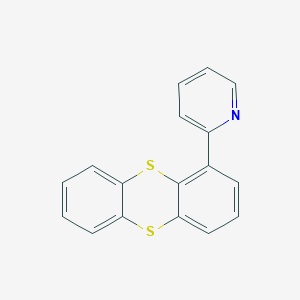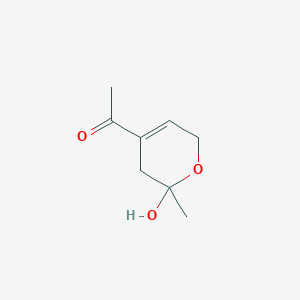
Fluoromethane--helium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoromethane–helium (1/1) is a compound consisting of fluoromethane (CH₃F) and helium (He) in a 1:1 ratio. Fluoromethane is a simple organofluorine compound, while helium is a noble gas. This combination is often studied for its unique properties and interactions, particularly in low-temperature physics and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluoromethane can be synthesized through the reaction of methanol with hydrogen fluoride. The reaction is typically carried out under controlled conditions to ensure the proper formation of fluoromethane:
CH3OH+HF→CH3F+H2O
Industrial Production Methods
In industrial settings, fluoromethane is produced using similar methods but on a larger scale. The process involves the careful handling of hydrogen fluoride due to its corrosive nature. The resulting fluoromethane is then purified and stored under appropriate conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoromethane undergoes various types of chemical reactions, including:
Substitution Reactions: Fluoromethane can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While fluoromethane is relatively stable, it can undergo oxidation under specific conditions to form carbonyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with fluoromethane include strong nucleophiles like hydroxide ions and other halides. The reactions are typically carried out under controlled temperatures to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving fluoromethane depend on the type of reaction. For example, in nucleophilic substitution reactions, the product would be a new compound where the fluorine atom is replaced by another group.
Applications De Recherche Scientifique
Fluoromethane–helium (1/1) has several scientific research applications:
Low-Temperature Physics: The combination is used to study rotational relaxation and other low-temperature phenomena.
Spectroscopy: It is used in various spectroscopic techniques to understand molecular interactions and dynamics.
Chemical Kinetics: Researchers use this compound to study reaction mechanisms and rates at low temperatures.
Mécanisme D'action
The mechanism by which fluoromethane–helium (1/1) exerts its effects involves the interaction between the polar fluoromethane molecule and the inert helium atom. The helium atom acts as a buffer gas, influencing the rotational and translational dynamics of fluoromethane .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methane (CH₄): Similar in structure but lacks the fluorine atom, resulting in different chemical properties.
Chloromethane (CH₃Cl): Similar halogenated compound but with chlorine instead of fluorine, leading to different reactivity and applications.
Bromomethane (CH₃Br): Another halogenated methane with bromine, used in different industrial applications.
Uniqueness
Fluoromethane is unique due to the presence of the highly electronegative fluorine atom, which significantly influences its chemical behavior and interactions. The combination with helium further adds to its unique properties, making it valuable for specific scientific studies .
Propriétés
Numéro CAS |
863991-83-7 |
|---|---|
Formule moléculaire |
CH3FHe |
Poids moléculaire |
38.036 g/mol |
Nom IUPAC |
fluoromethane;helium |
InChI |
InChI=1S/CH3F.He/c1-2;/h1H3; |
Clé InChI |
OLEJFZVVGSFOCO-UHFFFAOYSA-N |
SMILES canonique |
[He].CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)

![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
